molecular formula C19H21N5O3S B2713371 N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 2034323-41-4

N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2713371
CAS No.: 2034323-41-4
M. Wt: 399.47
InChI Key: LQVSEINWVYULHS-UHFFFAOYSA-N
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Description

N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. This molecule features a hybrid structure combining a phenylacetamide core with a pyridine-pyrazole moiety, a pattern frequently explored in the development of kinase inhibitors . Its structural architecture, incorporating a sulfonamide linker, suggests potential as a key intermediate or candidate for pharmaceutical research, particularly in the design of targeted therapies . Researchers can utilize this compound in high-throughput screening assays, mechanism-of-action studies, and as a building block for the synthesis of more complex molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For specific data on solubility, stability, and handling, please contact our technical support team.

Properties

IUPAC Name

N-[3-methyl-4-[2-(4-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-14-11-18(23-15(2)25)3-4-19(14)28(26,27)22-9-10-24-13-17(12-21-24)16-5-7-20-8-6-16/h3-8,11-13,22H,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVSEINWVYULHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H25N5O2SC_{21}H_{25}N_5O_2S, characterized by its unique structure that includes a sulfamoyl group, a pyridine moiety, and a pyrazole ring. These structural features are believed to contribute to its biological activities.

Research indicates that this compound exhibits antimicrobial properties through various mechanisms:

  • Inhibition of Protein Synthesis : The compound has shown to disrupt bacterial protein synthesis pathways, leading to cell death.
  • Nucleic Acid Synthesis Inhibition : It interferes with nucleic acid production, further contributing to its bactericidal effects.
  • Biofilm Disruption : This compound has demonstrated significant activity against biofilms formed by pathogenic bacteria, which are often resistant to conventional treatments.

Antimicrobial Activity

The compound has been evaluated for its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus15.625 - 62.5Antistaphylococcal
Enterococcus faecalis62.5 - 125Antienterococcal
Escherichia coli31.108 - 124.432Antibiofilm
Pseudomonas aeruginosa62.216 - 248.863Antibiofilm

These results suggest that this compound possesses significant antibacterial activity, particularly against multidrug-resistant strains.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical applications:

  • Antibiofilm Activity : A study demonstrated that the compound effectively disrupted biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, with biofilm inhibition concentrations (MBIC) significantly lower than those required for planktonic cells .
  • Quorum Sensing Inhibition : Research has shown that it can inhibit quorum sensing in bacteria, which is crucial for biofilm formation and virulence . This dual action not only reduces bacterial load but also prevents future infections.
  • Synergistic Effects : In combination therapies with other antibiotics, this compound has exhibited synergistic effects, enhancing the efficacy of existing treatments against resistant strains .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity : Pyridin-4-yl-pyrazole analogs (e.g., ) show kinase inhibition, suggesting the target compound may share similar targets. However, substituents like 3-methylphenylacetamide could reduce off-target effects compared to chloro-methoxyphenyl derivatives .
  • Solubility : The ethylsulfamoyl linker in the target compound likely improves aqueous solubility over bulky alkyl-substituted analogs () .
  • Synthetic Accessibility: The target’s structure avoids complex chiral centers (cf. ) and multi-step Paal-Knorr condensations (cf. ), enhancing scalability .

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